![molecular formula C14H16N4O2S B2628495 N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 876577-44-5](/img/structure/B2628495.png)
N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also referred to as CP-526,555, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). Its molecular formula is C14H16N4O2S, and it has a molecular weight of 304.37 g/mol.
Vorbereitungsmethoden
The synthesis of N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of cyclopentylamine with 2-bromoacetyl bromide to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the final product .
Analyse Chemischer Reaktionen
N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or the amide group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential as a GlyT1 inhibitor, which can modulate glycine levels in the brain and has implications for neurological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its inhibition of the glycine transporter 1 (GlyT1). By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, enhancing glycine-mediated neurotransmission. This modulation of glycine levels can influence various neurological pathways and has potential therapeutic effects in conditions where glycine signaling is disrupted.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other GlyT1 inhibitors, such as:
Sarcosine: A natural amino acid that also inhibits GlyT1 but with lower potency.
Bitopertin: A more potent GlyT1 inhibitor currently under investigation for its therapeutic potential in schizophrenia.
Org 25935: Another GlyT1 inhibitor with similar applications in neurological research.
The uniqueness of this compound lies in its specific structure, which provides a balance of potency and selectivity for GlyT1 inhibition, making it a valuable tool for scientific research and potential therapeutic development.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-12(16-11-5-1-2-6-11)9-21-14-18-17-13(20-14)10-4-3-7-15-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXRBXITMKCZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
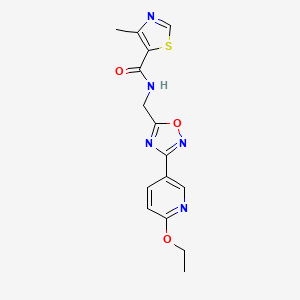
![3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2628414.png)
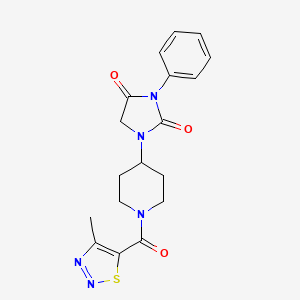
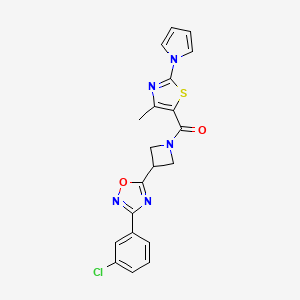
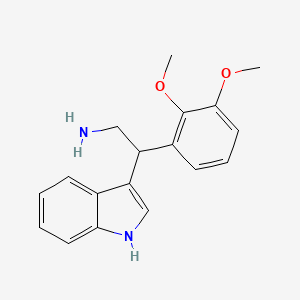
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)
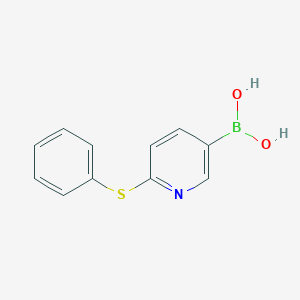
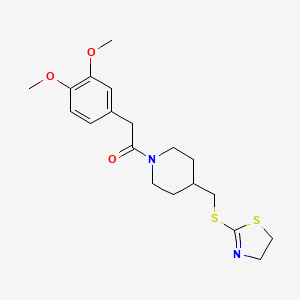
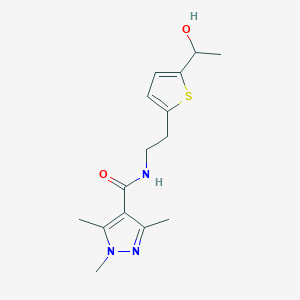
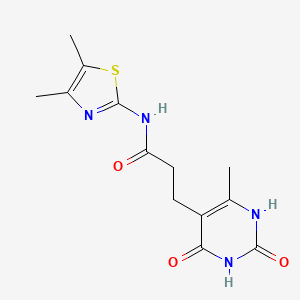
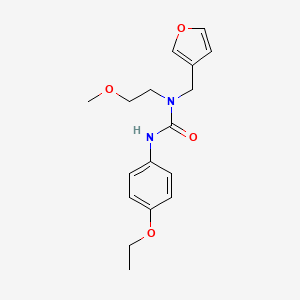
![4-methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2628434.png)
